2-Cycloheptylpropan-2-amine
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Overview
Description
2-Cycloheptylpropan-2-amine is an organic compound that belongs to the class of amines It features a cycloheptyl group attached to the central carbon of a propan-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cycloheptylpropan-2-amine typically involves the alkylation of ammonia or primary amines with appropriate haloalkanes. One common method is the nucleophilic substitution reaction where a cycloheptyl halide reacts with propan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to neutralize the hydrogen halide byproduct .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Cycloheptylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce simpler amines .
Scientific Research Applications
2-Cycloheptylpropan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential effects and applications.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cycloheptylpropan-2-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Phenethylamine: Shares a similar amine structure but with a phenyl group instead of a cycloheptyl group.
Cycloheptylamine: Contains a cycloheptyl group but lacks the propan-2-amine structure.
Propan-2-amine: A simpler amine without the cycloheptyl group.
Uniqueness
2-Cycloheptylpropan-2-amine is unique due to its combination of a cycloheptyl group and a propan-2-amine structure. This unique configuration imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C10H21N |
---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
2-cycloheptylpropan-2-amine |
InChI |
InChI=1S/C10H21N/c1-10(2,11)9-7-5-3-4-6-8-9/h9H,3-8,11H2,1-2H3 |
InChI Key |
MCLRQPRYJBXDRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCCCCC1)N |
Origin of Product |
United States |
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